molecular formula C6H12O4 B159916 2,2-Bis(hydroxymethyl)butanoic acid CAS No. 10097-02-6

2,2-Bis(hydroxymethyl)butanoic acid

Cat. No.: B159916
CAS No.: 10097-02-6
M. Wt: 148.16 g/mol
InChI Key: JVYDLYGCSIHCMR-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butanoic acid is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butanoic acid
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InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
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InChI Key

JVYDLYGCSIHCMR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O4
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DSSTOX Substance ID

DTXSID8064939
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Molecular Weight

148.16 g/mol
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CAS No.

10097-02-6
Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID
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Significance and Role As a Multifunctional Monomer in Polymer Science

The primary significance of 2,2-bis(hydroxymethyl)butanoic acid in polymer science lies in its status as a multifunctional AB2-type monomer. researchgate.net This classification refers to its molecular structure, which contains one type of functional group (the carboxylic acid, 'A') and two of another type (the hydroxyl groups, 'B'). This arrangement is fundamental to the synthesis of dendritic and highly branched polymer architectures. researchgate.net

The dual hydroxyl groups and single carboxylic acid group enable it to participate in polycondensation reactions to form complex, three-dimensional macromolecules. It is a crucial monomer for producing water-soluble polyurethanes and polyesters. lookchem.comsigmaaldrich.com When incorporated into polymer chains, the carboxylic acid group can be neutralized to form ionic centers, which imparts hydrophilicity. This makes it an excellent hydrophilic agent for creating aqueous polymer dispersions, particularly for coatings, adhesives, and leather treatments. lookchem.comchemicalbook.com

Furthermore, this compound serves as a crosslinking agent, enhancing the mechanical properties, chemical resistance, and thermal stability of the resulting polymers. lookchem.comfmect.com Its incorporation can lead to materials with tailored characteristics such as improved flexibility and adhesion. lookchem.com Research has demonstrated its use in synthesizing hyperbranched aliphatic polyesters. These materials exhibit unique properties like high solubility and thermal stability, making them suitable for specialized applications. For instance, studies on hyperbranched polyesters synthesized from this monomer have shown the ability to create polymers with varying molecular weights and high degrees of branching. researchgate.net

Historical Perspective and Evolution of Research Applications in Polymer Chemistry

The application of 2,2-bis(hydroxymethyl)alkanoic acids, including the butanoic and propanoic acid variants, has evolved significantly over time. Initially, these compounds were recognized for their utility as raw materials for producing polyesters and alkyd resins. google.com The closely related compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), has been a benchmark in the field, with much of the foundational research on dendritic polymers being based on it. researchgate.netnrct.go.thproquest.com 2,2-Bis(hydroxymethyl)butanoic acid is often considered a new-generation, environmentally friendly alternative to bis-MPA, offering advantages such as better solubility in various solvents, which can improve reaction efficiency. chemicalbook.com

The evolution of its use mirrors the broader advancements in polymer chemistry. From its initial application in conventional resins, research shifted towards leveraging its unique AB2 structure. Significant progress in the late 1990s on bis-MPA-derived monomers for creating dendrimers and other advanced polymer architectures paved the way for its butanoic acid counterpart. nih.gov Dendrimers, which are highly branched, monodisperse macromolecules, became a major area of focus, with bis-MPA and similar monomers serving as key building blocks. proquest.comresearchgate.net

More recently, the focus has expanded to include the synthesis of other complex structures like hyperbranched polymers and functional linear polymers. acs.orgresearchgate.net This evolution has been driven by the demand for advanced materials with highly specific properties for high-tech applications. The research trajectory has moved from producing relatively simple polymer dispersions to designing sophisticated macromolecules for biomedical applications, such as biodegradable polymers for drug delivery. researchgate.netnanotheranosticlab.comacs.org

Current Research Frontiers and Future Directions in Chemical Compound Utilization

Established Synthetic Routes for the Chemical Compound

Conventional synthesis of this compound has traditionally relied on a two-step chemical process involving condensation followed by oxidation. This method is a cornerstone of industrial production for this versatile chemical.

Condensation Reactions in this compound Production

The primary established route for synthesizing this compound begins with an aldol (B89426) condensation reaction. google.com This process involves reacting butyraldehyde (B50154) with formaldehyde (B43269) in an aqueous solution. google.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or sodium carbonate, to facilitate the formation of an intermediate compound. google.com This initial step creates the core structure of the molecule by adding two hydroxymethyl groups to the alpha-carbon of the butyraldehyde.

A key challenge in this step is the potential for side reactions, such as the Cannizzaro disproportionation reaction, which can consume raw materials and generate impurities like Trimethylolpropane (B17298) and formic acid. google.com The control of reaction parameters like temperature and pH is crucial for maximizing the yield of the desired intermediate.

Advanced and Green Synthetic Approaches

In response to the growing demand for sustainable chemical manufacturing, advanced and green synthetic methods for producing this compound are being developed. These approaches focus on using biocatalysts and optimizing processes to improve efficiency and reduce environmental impact.

Biocatalytic Synthesis and Selective Oxidation Processes

Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov One such method involves the selective oxidation of a precursor polyol using whole-cell biocatalysts. Researchers have successfully used growing cells of Corynebacterium sp. ATCC 21245 to convert trimethylolpropane (TMP) into 2,2-bis(hydroxymethyl)butyric acid (BHMB). nih.gov This biological transformation is challenging to achieve with conventional chemical catalysis and demonstrates high selectivity. nih.gov

The study found that co-substrates were essential for the reaction, with a mixture of glucose, xylose, and acetate (B1210297) proving optimal. nih.gov Under optimized batch conditions, a 70.6% conversion of TMP to BHMB was achieved over ten days. nih.gov Another green chemistry approach starts with methyl butyrate (B1204436) and formaldehyde, using an organic alkali catalyst. google.com This method avoids the disproportionation reactions seen with butyraldehyde and reports high reaction efficiency, easier product separation, and lower energy consumption. google.com

Table 1: Biocatalytic Synthesis of this compound

Parameter Condition / Result
Biocatalyst Growing cells of Corynebacterium sp. ATCC 21245
Precursor Trimethylolpropane (TMP)
Optimal Co-substrates Glucose, Xylose, and Acetate (5:5:2 ratio)
Optimal pH 8
Conversion Rate 70.6% of 5 g/l TMP in 10 days
Product Recovery 89.7% using Ambersep® 900 (OH-) anion exchange resin

Data sourced from a study on the selective oxidation of trimethylolpropane. nih.gov

Enzyme-Catalyzed Polymerization Routes

The functional groups of this compound make it an ideal monomer for creating polymers. Enzymatic polymerization is an emerging eco-friendly technique for synthesizing polyesters and polyurethanes. sci-hub.box This method utilizes isolated enzymes, such as lipases, to catalyze polymerization reactions in vitro. h-its.org

The advantages of enzyme-catalyzed polymerization include mild reaction conditions (lower temperature, pressure, and neutral pH), high selectivity, and the use of renewable and non-toxic catalysts. sci-hub.boxh-its.org These enzymes can facilitate polycondensation reactions, making this compound a valuable building block for producing water-soluble and biodegradable polymers for applications in coatings, adhesives, and biomedical materials. rsc.org The use of enzymes aligns with the principles of green chemistry by providing a sustainable pathway to functional polymers. h-its.orgsemanticscholar.org

Process Optimization for Enhanced Yield and Sustainability

A newer synthetic method using methyl butyrate instead of butyraldehyde as a starting material is designed to be more sustainable. google.com By using an esterified raw material, the process avoids the undesirable disproportionation side reaction, leading to a cleaner reaction profile. google.com This method boasts advantages such as high reaction efficiency, simpler product separation, reduced energy consumption, and less wastewater, reflecting a significant step towards a greener manufacturing process. google.com

Table 2: Comparison of Synthetic Methodologies for this compound

Feature Conventional Route Biocatalytic Route Advanced Chemical Route
Precursors Butyraldehyde, Formaldehyde google.com Trimethylolpropane nih.gov Methyl butyrate, Formaldehyde google.com
Catalyst Base (e.g., NaOH, Na2CO3) google.com Corynebacterium sp. cells nih.gov Organic alkali google.com
Key Advantage Established industrial process High selectivity, mild conditions nih.gov High efficiency, less waste google.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound (DMBA)
2,2-bis(hydroxymethyl)butyraldehyde
2-substituted acrolein
Acetate
Butyraldehyde
Formic acid
Formaldehyde
Glucose
Hydrogen peroxide
Methyl butyrate
Sodium carbonate
Sodium hydroxide
Trimethylolpropane (TMP)

Chemical Functionalization and Derivatization of the Chemical Compound

This compound (DMBA) is a versatile building block in polymer chemistry, largely owing to its trifunctional nature, possessing two primary hydroxyl groups and one carboxylic acid group. This unique structure allows for a wide array of chemical modifications, enabling the synthesis of polymers with tailored properties. The reactivity of its functional groups—hydroxyl and carboxyl—makes it a valuable monomer for creating water-soluble polyurethanes and polyesters. lookchem.comchemicalbook.com

The spatial arrangement of two hydroxymethyl groups and a carboxyl group around a central quaternary carbon atom imparts significant stability to the molecule. google.com This structural feature is analogous to the robust covalent framework found in diamond, contributing to the thermal and light stability of DMBA-based materials. google.com The presence of both alcohol and carboxylic acid functionalities allows it to participate in a variety of chemical reactions, including esterification, oxidation, and reduction.

Strategies for Introducing Tailored Functionality

The functional groups of this compound serve as reactive sites for introducing specific chemical moieties, thereby tailoring the final properties of the resulting polymers. Key strategies for functionalization include:

Esterification: The carboxyl group of DMBA can readily react with alcohols to form esters. This reaction is fundamental to the synthesis of polyesters where DMBA acts as a branching agent or a hydrophilic modifier.

O-Alkylation: A significant challenge in the functionalization of similar bis-MPA (2,2-bis(hydroxymethyl)propionic acid) structures is preventing internal cyclization reactions. A successful method to achieve selective O-alkylation of the hydroxyl groups involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This approach allows for the controlled synthesis of mono- and di-O-alkylated derivatives in high yields by carefully managing the reactant ratios and reaction times. acs.org This strategy can be adapted for DMBA to introduce various alkyl functionalities, thereby modifying the polymer's hydrophobicity, solubility, and other physical characteristics.

Crosslinking: DMBA is an effective crosslinking agent, particularly in water-soluble polyurethane systems. lookchem.com Its two hydroxyl groups can react with isocyanate groups from a prepolymer to form a crosslinked network, which enhances the mechanical strength, chemical resistance, and thermal stability of the final polyurethane material. lookchem.com

Hydrophilicity Modification: The inherent hydrophilicity of DMBA, conferred by its hydroxyl and carboxyl groups, makes it a valuable component in waterborne polymer systems. lookchem.com It is widely used to impart water-dispersibility to polyurethanes, polyesters, and epoxy esters, creating environmentally friendlier coatings, adhesives, and leather treatment agents. chemicalbook.com

A summary of functionalization strategies for a related compound, bis-MPA, which are applicable to DMBA, is presented below:

Functionalization StrategyReagents and ConditionsResulting FunctionalityReference
O-Alkylation (Mono- and Di-substitution) Alkyl halides, 1,4-diazabicyclo[2.2.2]octane (DABCO) catalystAlkyl ethers acs.org
Polymerization (Hyperbranched Polyesters) Acid catalyst, bulk polymerizationDendritic, terminal, and linear polyester (B1180765) units acs.org

Synthesis of Cyclic Carbonate Monomers from the Chemical Compound

The synthesis of cyclic carbonate monomers from diols is a key strategy for producing non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. Bio-based polyols and carbon dioxide can be used as green feedstocks for this purpose. rsc.org While direct synthesis from this compound is not explicitly detailed in the provided results, the principles of cyclic carbonate formation from diols can be applied.

A general and versatile method for synthesizing functionalized cyclic carbonates involves a two-step process. This process utilizes an intermediate that has a pendent activated pentafluorophenyl carbonate group. This activated group can then be selectively substituted by nucleophiles such as alcohols, amines, or thiols to yield a variety of functionalized cyclic carbonates in moderate to high yields. rsc.orgibm.com

The general approach for synthesizing cyclic carbonates from a diol involves a reaction with a carbonate source. For instance, the synthesis of five-membered bis(cyclic carbonate)s has been achieved using bio-based polyether polyols and carbon dioxide. rsc.org This reaction is often carried out under solvent-free conditions to align with green chemistry principles. rsc.org

The following table outlines a general synthetic approach for functionalized cyclic carbonate monomers that could be adapted for derivatives of this compound:

StepDescriptionKey Intermediates/ReagentsReference
1 Formation of an activated cyclic carbonate intermediateDiol, pentafluorophenyl carbonate source rsc.orgibm.com
2 Nucleophilic substitution of the activated groupAlcohols, amines, thiols rsc.orgibm.com

The resulting functionalized cyclic carbonate monomers can then undergo ring-opening polymerization to produce polycarbonates with tailored properties, finding applications in biomaterials and other advanced material fields. diva-portal.org

Integration into Polyurethane Systems

This compound (DMBA) serves as a critical building block in the modification of polyurethane systems, primarily to impart hydrophilicity and enable the formation of stable aqueous dispersions. Its unique structure, featuring two hydroxyl groups and a carboxylic acid group, allows for its seamless integration into the polyurethane backbone while providing a handle for water dispersibility.

Synthesis of Water-Soluble Polyurethanes Utilizing the Chemical Compound

The synthesis of water-soluble polyurethanes using DMBA follows a well-established prepolymer method. This process typically involves the reaction of a diisocyanate with a polyol and DMBA to form an isocyanate-terminated prepolymer. The carboxylic acid group of DMBA is then neutralized with a tertiary amine, such as triethylamine, to form a salt. This neutralization step is crucial as it introduces ionic centers along the polymer chain, which allows the polyurethane to be dispersed in water. researchgate.net

The general synthetic scheme involves two main stages:

Prepolymer Formation: A diisocyanate is reacted with a diol (e.g., poly(propylene glycol) or poly(tetramethylene ether) glycol) and DMBA. The hydroxyl groups of both the diol and DMBA react with the isocyanate groups to form urethane (B1682113) linkages. This reaction is typically carried out in a solvent or in bulk at an elevated temperature.

Dispersion and Chain Extension: The resulting isocyanate-terminated prepolymer is then neutralized and dispersed in water with vigorous stirring. A chain extender, often a diamine or diol, is then added to the aqueous dispersion. The chain extender reacts with the remaining isocyanate groups, leading to an increase in molecular weight and the formation of a stable polyurethane dispersion.

The incorporation of DMBA is a key factor in rendering the polyurethane hydrophilic. researchgate.net It is considered a suitable monomer for producing water-soluble polyurethanes and polyesters. chemicalbook.comsigmaaldrich.com The resulting aqueous polyurethane dispersions are utilized in a variety of applications, including coatings, adhesives, and leather finishing agents, offering an environmentally friendlier alternative to solvent-based systems. chemicalbook.com

Role as a Crosslinking and Hydrophilic Agent in Polyurethane Formulations

This compound functions as both a hydrophilic and a crosslinking agent in polyurethane formulations. chemicalbook.com Its bifunctional nature, with two primary hydroxyl groups, allows it to act as a chain extender, reacting with diisocyanates to build the polyurethane backbone. researchgate.net

The carboxylic acid group on the DMBA molecule is the key to its role as a hydrophilic agent. This group does not react with isocyanates under typical polyurethane synthesis conditions. After the polymer backbone is formed, this acid group can be neutralized with a base to create an anionic center. These ionic groups along the polymer chain have a strong affinity for water, enabling the polyurethane, which is typically hydrophobic, to be dispersed in an aqueous medium. researchgate.net This is the fundamental principle behind the creation of waterborne polyurethane dispersions (PUDs).

Development of Polyester Architectures

The unique AB2 structure of this compound, where 'A' is the carboxylic acid group and 'B' represents the two hydroxyl groups, makes it an ideal monomer for the synthesis of highly branched polyester architectures. This leads to the formation of dendritic or hyperbranched polymers with a high density of terminal functional groups.

Synthesis of Hyperbranched Polyesters Based on the Chemical Compound

Hyperbranched polyesters are synthesized from this compound through a polycondensation reaction. In this process, the carboxylic acid group of one monomer molecule reacts with one of the hydroxyl groups of another monomer, leading to the formation of an ester linkage and the release of a water molecule. Since each monomer has two hydroxyl groups, this process can repeat, leading to a highly branched, tree-like structure. researchgate.netacs.org These polymers are characterized by a high number of terminal hydroxyl groups, which can be further functionalized for various applications. rsc.org

A recent study detailed the fabrication of a novel hyperbranched polyester using 3-aminopropyltriethoxysilane (B1664141) as the core and 2,2-bis(hydroxymethyl)butyric acid as the monomer via a single-step polycondensation technique. researchgate.net

Pseudo-One-Step Polycondensation and Acid-Catalyzed Polyesterification

The synthesis of hyperbranched polyesters from this compound is often carried out as a bulk polymerization in a pseudo-one-step process. researchgate.net This involves heating the monomer, often in the presence of an acid catalyst and a core molecule, to drive the polyesterification reaction. researchgate.net

Acid catalysts are frequently employed to accelerate the esterification reaction between the carboxylic acid and hydroxyl groups. Common catalysts include p-toluenesulfonic acid (pTSA), scandium trifluoromethanesulfonate, titanium tetrabutoxide, and dibutyltin oxide. researchgate.net The reaction is typically performed at elevated temperatures to facilitate the removal of the water byproduct, which drives the equilibrium towards polymer formation. The choice of catalyst and reaction conditions, such as temperature and time, can influence the molecular weight and degree of branching of the resulting hyperbranched polyester. researchgate.net

Influence of Core Molecules on Hyperbranched Structure and Properties

The introduction of a core molecule in the synthesis of hyperbranched polyesters from this compound allows for greater control over the final polymer architecture and properties. The core molecule acts as a central point from which the hyperbranched polymer chains grow.

Interactive Data Table: Influence of Core Molecules and Catalysts on Hyperbranched Poly(bis-MBA) Properties

SampleCore MoleculeCatalystMn (calculated by 1H-NMR)Glass Transition Temperature (°C)Degree of Branching
Polymer 1 TMPpTSA500 - 2000Varies with MW0.32 - 0.53
Polymer 2 THEICpTSA500 - 2000Varies with MW0.32 - 0.53
Polymer 3 TMPTFSc500 - 2000Varies with MW0.32 - 0.53
Polymer 4 THEICTFSc500 - 2000Varies with MW0.32 - 0.53
Polymer 5 Si-HBP-G2None specifiedNot specifiedNot specifiedNot specified
Data derived from research on hyperbranched polyesters synthesized from 2,2-bis(hydroxymethyl)butyric acid. researchgate.netresearchgate.net
Degree of Branching and Structural Characterization in Hyperbranched Systems

Hyperbranched polymers are a class of dendritic macromolecules characterized by a high number of branch points. The degree of branching (DB) is a critical parameter that dictates their physical and chemical properties, such as viscosity and solubility. cmu.edu For hyperbranched polyesters synthesized from AB2-type monomers like this compound, the DB is determined by the relative number of dendritic, linear, and terminal units within the polymer structure. cmu.eduacs.org

A study on a novel hyperbranched polyester derived from this compound reported a degree of branching in the range of 0.32 to 0.53, as determined by 13C-NMR spectroscopy. researchgate.net The theoretical maximum DB for a randomly polymerized AB2 monomer is 0.5. cmu.edu Factors such as the type of core molecule and catalyst used, as well as reaction conditions, can influence the final DB. researchgate.net For instance, in the synthesis of hyperbranched poly(glycerol-co-diacid)s, the degree of branching was found to be significantly affected by the molar ratio of the monomers and the reaction time. mdpi.com

The structural characterization of these polymers is commonly performed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.neticm.edu.pl 1H-NMR is used to determine the chemical structure and the number-average degree of polymerization, while 13C-NMR allows for the calculation of the degree of branching by identifying and quantifying the signals corresponding to dendritic, linear, and terminal monomer units. researchgate.net

Table 1: Degree of Branching in Hyperbranched Polyesters

Monomer SystemCore MoleculeCatalystDegree of Branching (DB)Reference
This compound1,1,1-Tris(hydroxymethyl)propanep-Toluenesulfonic acid0.32 - 0.53 researchgate.net
This compound1,3,5-Tris(2-hydroxyethyl)cyanuric acidScandium trifluoromethanesulfonate0.32 - 0.53 researchgate.net
Glycerol and Glutaric Acid-Dibutyltin(IV)oxide0.312 - 0.856 mdpi.com
Glycerol and Succinic Acid-Dibutyltin(IV)oxide0.394 - 0.419 mdpi.com

It is important to note that achieving a high degree of branching is not always the primary goal. In some cases, controlled branching is desired to achieve specific material properties. researchgate.net

Linear Aliphatic Copolyesters with Pendant Carboxylic Acid Groups

Linear aliphatic copolyesters with pendant carboxylic acid groups can be synthesized using this compound as a comonomer. These pendant groups introduce functionality along the polymer chain, which can be utilized for further modifications or to impart specific properties such as pH-responsiveness and improved water solubility. nih.govsigmaaldrich.com

One approach to synthesizing these copolyesters is through enzyme catalysis. Immobilized Lipase B from Candida antarctica (CAL-B) has been shown to selectively catalyze the esterification of the hydroxyl groups of this compound, leaving the carboxylic acid group intact. acs.org This method allows for the direct polymerization of the monomer without the need for protection and deprotection steps. acs.org By co-polymerizing this compound with a diol (like 1,8-octanediol) and a dicarboxylic acid (like adipic acid), a series of linear aliphatic copolyesters with a controlled amount of pendant carboxylic acid groups can be produced. acs.org

The incorporation of this compound units into the polyester backbone affects the material's thermal and crystalline properties. An increase in the content of these units typically leads to a decrease in the melting temperature of the copolyester. acs.org This behavior is consistent with the theory of random copolymers, where the non-crystallizable units disrupt the crystalline structure formed by the crystallizable segments of the polymer chain. acs.org The presence of pendant carboxylic acid groups can also render the polyesters pH-responsive, altering their solubility in water based on the pH of the solution. nih.gov

Biodegradable Polyester Research and Applications

The development of biodegradable polymers is a significant area of research aimed at addressing environmental concerns and creating materials for biomedical applications. researchgate.netnih.gov Aliphatic polyesters are a prominent class of biodegradable polymers due to the hydrolytic instability of their ester bonds. mdpi.com this compound is used as a monomer in the synthesis of biodegradable polyesters, often to introduce specific functionalities or to modify the degradation characteristics of the final material. researchgate.net

These biodegradable polyesters find use in various biomedical applications, including tissue engineering, drug delivery, and the manufacturing of temporary medical implants. mdpi.comnih.gov The biodegradability of these materials can be tailored by adjusting the polymer composition and architecture. mdpi.com For instance, copolyesters of this compound can be designed to have controlled degradation rates. mdpi.com

The presence of pendant carboxylic acid groups from the this compound units can also influence the biological response to the material. These functional groups can be used to attach bioactive molecules or to modulate cell adhesion and proliferation on the polymer surface. nih.gov Research has shown that the composition of copolymers can directly influence cellular growth, highlighting the potential for creating materials with tailored biological interactions. mdpi.com

Controlled Polymerization Techniques (e.g., Ring-Opening Anionic Polymerization, ATRP)

Controlled polymerization techniques are employed to synthesize polymers with well-defined architectures, molecular weights, and low dispersity. While information directly on the controlled polymerization of this compound itself is limited, related monomers and techniques provide insight into potential synthetic strategies.

Ring-Opening Anionic Polymerization (AROP) is a powerful method for producing polyesters and polycarbonates from cyclic monomers. nsf.govresearchgate.net This technique can lead to living polymerizations, allowing for the synthesis of block copolymers and other complex architectures. nsf.gov The AROP of lactams is another well-established process for producing polyamides. mdpi.com Although this compound is not a cyclic monomer, it can be converted into cyclic derivatives, such as cyclic carbonates, which can then be polymerized via ROP. nih.gov This approach allows for the incorporation of the this compound structure into polymers with controlled characteristics.

Atom Transfer Radical Polymerization (ATRP) is a type of controlled radical polymerization that can be used to synthesize a wide range of functional polymers. researchgate.net While direct ATRP of this compound is not typical, monomers containing its structural motifs can be designed for use in ATRP. This allows for the creation of well-defined polymers with pendant hydroxyl and carboxylic acid functionalities.

The use of these controlled polymerization techniques enables the precise design of biodegradable polyesters and other functional polymers for advanced applications.

Dendrimer and Dendritic Polymer Systems

This compound as a Building Block for Dendrimer Scaffolds

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov this compound, with its AB2 structure, is an excellent building block for the synthesis of polyester-based dendrimer scaffolds. researchgate.net Its structure allows for the iterative growth of dendritic generations from a central core molecule.

The synthesis of dendrimers from this compound typically involves a divergent approach, where successive layers (generations) of the monomer are added to a core molecule. researchgate.net The carboxylic acid group of this compound can be reacted with the hydroxyl groups of the core or the previous generation, while its two hydroxyl groups provide the branching points for the next generation. This process leads to a geometric increase in the number of terminal functional groups at each generation.

These dendrimers possess a high density of functional groups on their periphery, which can be further modified for specific applications. The internal cavities of the dendrimer can also be utilized to encapsulate guest molecules. The polyester backbone derived from this compound offers the advantage of potential biodegradability. nih.gov

Comparison with other Dendrimer Scaffolds (e.g., 2,2-Bis(hydroxymethyl)propanoic Acid-Based Systems)

A closely related and more commonly studied monomer for dendrimer synthesis is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA). nih.govnih.govresearchgate.netnih.gov The primary structural difference between this compound and bis-MPA is an additional methylene (B1212753) group in the alkyl chain of this compound (an ethyl group versus a methyl group attached to the quaternary carbon). researchgate.netsigmaaldrich.com

This seemingly minor difference can influence the properties of the resulting dendrimers. For instance, the longer alkyl chain in this compound-based dendrimers might lead to subtle changes in their physical properties, such as glass transition temperature and solubility, compared to their bis-MPA counterparts. researchgate.net

Both this compound and bis-MPA are used to create polyester dendrimers that are of interest for biomedical applications due to their biodegradability. nih.govnih.gov Dendrimers based on bis-MPA have been extensively investigated for applications like gene therapy and as antimicrobial agents. nih.govnih.gov The synthetic strategies for both types of dendrimers are similar, often employing convergent or divergent approaches. researchgate.netkaust.edu.sa

Table 2: Comparison of Dendrimer Building Blocks

PropertyThis compound2,2-Bis(hydroxymethyl)propanoic acid (bis-MPA)
Chemical Structure C2H5C(CH2OH)2COOH sigmaaldrich.comCH3C(CH2OH)2COOH researchgate.net
Resulting Polymer Hyperbranched polyester researchgate.netHyperbranched polyester acs.orgresearchgate.net
Key Feature AB2 monomer with an ethyl group researchgate.netAB2 monomer with a methyl group researchgate.net
Primary Application Building block for dendrimers and hyperbranched polymers researchgate.netWidely used building block for biodegradable dendrimers and polymers nih.govnih.gov

While bis-MPA is more established in the literature, this compound offers a valuable alternative for fine-tuning the properties of dendritic and hyperbranched polyesters. researchgate.net

Synthesis Strategies for Dendrimers (e.g., Divergent Growth)

The synthesis of dendrimers using this compound (a derivative of which is 2,2-bis(hydroxymethyl)propionic acid, or bis-MPA) often employs a divergent growth strategy. nih.govacs.org This method starts from a central core molecule and builds the dendritic structure outwards, layer by layer, or "generation" by "generation". nih.govacs.orgnrct.go.th

A common approach involves the use of an AB2 monomer, where 'A' is a carboxyl group and 'B' represents two hydroxyl groups. The synthesis begins with a multifunctional core molecule. The carboxyl group of the bis-MPA monomer is activated and reacted with the functional groups of the core. This is followed by the deprotection of the hydroxyl groups on the newly added layer, which then become reactive sites for the next generation of monomers. This iterative process of reaction and deprotection allows for the controlled, layer-by-layer growth of the dendrimer. acs.org

For instance, polyester dendrimers based on bis-MPA have been synthesized using a divergent approach that combines esterification for building the generations and thiol-ene click reactions. nih.gov This method has been used to create dendrimers up to the third generation (G3) with as many as 24 primary amines on the outer layer. nih.gov Another example is the synthesis of a fourth-generation dendrimer with 48 peripheral hydroxyl groups, which can then be used for further functionalization. acgpubs.orgresearchgate.net The use of anhydrides of protected bis-MPA, such as benzylidene-protected 2,2-bis-(hydroxymethyl)propanoic acid, is a notable advancement, as these anhydrides are highly reactive towards hydroxyl groups, facilitating the divergent synthesis. mdpi.com

The choice of core molecule can influence the final architecture of the dendrimer. For example, attempts to use pentaerythritol (B129877) as a core to create a four-dendron dendrimer have been reported to fail due to steric hindrance. researchgate.net

Table 1: Comparison of Dendrimer Synthesis Strategies

Synthesis StrategyDescriptionKey Features
Divergent Growth Growth starts from a central core and extends outwards.Allows for the creation of high-generation dendrimers with a large number of surface functional groups. nih.govacgpubs.orgresearchgate.net
Convergent Growth Dendritic wedges (dendrons) are synthesized first and then attached to a central core.Offers better control over the purity of the final product.
Click Chemistry Utilizes highly efficient and specific reactions, such as thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect monomers or dendrons. nih.govrsc.orgProvides high yields and tolerance to a wide range of functional groups. nih.gov

Functionalization of Dendrimers for Tailored Properties

The peripheral functional groups of dendrimers derived from this compound offer a versatile platform for tailoring their properties for specific applications. nih.gov The large number of surface groups can be modified to alter solubility, introduce targeting moieties, or attach therapeutic agents.

One significant area of research is the functionalization of these dendrimers with cationic groups to facilitate interaction with genetic material for gene therapy applications. nih.govmdpi.com For example, bis-MPA-based dendrimers have been functionalized with amino acids, resulting in polycationic dendrimers that can effectively bind to DNA and siRNA. acgpubs.orgresearchgate.net These modifications can enhance their potential as non-viral gene delivery vectors. nih.govmdpi.com

Functionalization can also improve the stability of the dendrimers. For instance, modifying the outer layer of bis-MPA dendrimers with cysteamine (B1669678) through thiol-ene click chemistry has been shown to increase their hydrolytic stability at physiological pH compared to their β-alanine counterparts. nih.govacs.org This enhanced stability is crucial for biomedical applications where the dendrimer needs to remain intact for a specific duration. nih.gov

The versatility of functionalization is further demonstrated by the ability to create heterofunctional dendrimers. A divergent growth approach has been used to synthesize polyester dendrimers with internally located bromide groups. These internal groups can be converted to azides, providing "clickable" handles for attaching various molecules within the dendritic structure, while the external hydroxyl groups remain available for other modifications. rsc.org

Table 2: Examples of Dendrimer Functionalization and Resulting Properties

Functional GroupPurpose of FunctionalizationResulting PropertyReference
Amino Acids Gene DeliveryEnhanced binding to pDNA and siRNA acgpubs.orgresearchgate.net
Cysteamine Increased StabilityImproved hydrolytic stability at physiological pH nih.govacs.org
Azide/Bromide Orthogonal ChemistryAllows for specific, independent reactions at different locations on the dendrimer rsc.org
Polyethylene (B3416737) Glycol (PEG) Improved BiocompatibilityIncreased solubility and circulation time in biological systems mdpi.com

Other Advanced Polymer and Material Systems

Hydrogel Formulations and Research

This compound and its derivatives are utilized in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The hydroxyl and carboxyl groups of the acid can participate in cross-linking reactions, which are essential for the formation of the hydrogel network.

Research has shown that dendrimers based on bis-MPA can be incorporated into hydrogel formulations. For instance, amine-functionalized bis-MPA dendrimers have been investigated for their potential in biomedical applications. nih.gov While the primary focus of this study was on their antibacterial properties, the inherent hydrophilicity and functional groups of these dendrimers make them suitable candidates for hydrogel synthesis. The cross-linking of these dendritic structures can lead to hydrogels with controlled degradation profiles and the ability to encapsulate and release therapeutic agents.

Epoxy Ester Systems

This compound serves as a valuable component in the formulation of epoxy ester resins. chemicalbook.com Its structure, containing both hydroxyl and carboxyl functionalities, allows it to act as a modifier and a cross-linking agent. chemicalbook.comfmect.com

When incorporated into epoxy resin systems, the carboxyl group can react with the epoxy groups, while the hydroxyl groups can undergo esterification reactions. This dual reactivity enables the creation of hybrid polymer networks with tailored properties. The introduction of this compound can enhance the hydrophilicity of the resulting epoxy ester system, making it suitable for water-based coatings and adhesives. chemicalbook.com It is considered an environmentally friendly alternative to similar compounds like 2,2-bis(hydroxymethyl)propionic acid. chemicalbook.com

Hybrid Polymer Fiber Composites (e.g., for Triboelectric Performance)

Recent research has explored the use of hyperbranched polyesters derived from 2,2-bis(hydroxymethyl)butyric acid in the fabrication of hybrid polymer fiber composites for triboelectric nanogenerators (TENGs). researchgate.net TENGs are devices that convert mechanical energy into electrical energy, and their performance is highly dependent on the properties of the materials used. nih.govmdpi.com

In one study, a hyperbranched polyester (Si-HBP-G2) was synthesized using 3-aminopropyltriethoxysilane as the core and 2,2-bis(hydroxymethyl)butyric acid as the monomer. researchgate.net This hyperbranched polymer was then blended with polyvinylidene fluoride (B91410) (PVDF) to create hybrid fibers via electrospinning. The incorporation of the hyperbranched polyester significantly enhanced the triboelectric performance of the resulting composite material. researchgate.net

The study found that a composite with 15 wt% of the Si-HBP-G2 in PVDF exhibited a 5.9-fold increase in open-circuit voltage and a 4.9-fold increase in short-circuit current compared to pure PVDF fibers. researchgate.net This enhancement is attributed to the increased surface charge density and dielectric constant provided by the hyperbranched polyester. The optimized TENG was capable of powering 100 LEDs and a stopwatch, demonstrating its potential for real-world energy harvesting applications. researchgate.net

Table 3: Triboelectric Performance of PVDF/Si-HBP-G2 Hybrid Fibers

MaterialOpen-Circuit Voltage (V)Short-Circuit Current (µA)Peak Power Density (W/m²)
Pure PVDF220.71Not Reported
15 wt% Si-HBP-G2/PVDF1303.50.2

Advanced Research in Biomedical Applications of 2,2 Bis Hydroxymethyl Butanoic Acid Derivatives

Drug Delivery Systems

The inherent properties of DMBA make it an ideal building block for creating innovative drug delivery platforms designed to enhance the efficacy and reduce the side effects of various therapies.

Polymeric Micelles and Nanocarriers for Encapsulation of Therapeutic Agents

Polymeric micelles and nanocarriers constructed from DMBA derivatives serve as effective vehicles for encapsulating therapeutic agents, especially those with poor water solubility. These nanostructures are typically formed through the self-assembly of amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The hydrophobic core of the micelle sequesters the drug, while the hydrophilic shell interfaces with the aqueous biological environment, ensuring stability.

Researchers have successfully synthesized biodegradable dendrimers based on a DMBA core. The interior of these dendrimers provides a hydrophobic environment suitable for drug encapsulation, while the periphery can be chemically modified to improve biocompatibility. For instance, hyperbranched poly(ester-amide)s with a DMBA core have been shown to form unimolecular micelles that can carry the anticancer drug doxorubicin. These nanocarriers demonstrate a high capacity for drug loading and a pH-sensitive release mechanism, which is advantageous for targeting the acidic microenvironment of tumors.

Table 1: Examples of DMBA-Based Nanocarriers for Drug Encapsulation

Nanocarrier Type Core Compound Encapsulated Agent Key Feature
Biodegradable Dendrimers DMBA Various hydrophobic drugs Tunable drug loading and release
Hyperbranched Poly(ester-amide)s DMBA Doxorubicin pH-responsive drug release
Amphiphilic Multiblock Copolymers DMBA Hydrophobic drugs Biodegradability and self-assembly

Targeted Drug Delivery Strategies and Concepts

A key objective in modern pharmacology is to deliver drugs specifically to diseased tissues, and DMBA derivatives are instrumental in developing such targeted strategies. The functional groups on DMBA-based polymers allow for the attachment of targeting ligands that can recognize and bind to specific receptors on cell surfaces.

A widely explored approach is the conjugation of folic acid to the surface of DMBA-based nanocarriers. Since many cancer cells overexpress folate receptors, these folic acid-decorated nanoparticles are preferentially taken up by tumor cells. This active targeting strategy has been shown to significantly increase the intracellular concentration of the drug in cancer cells compared to non-targeted carriers.

Furthermore, the design of these delivery systems can exploit the unique physiological conditions of the target site. For example, pH-sensitive nanocarriers are engineered to be stable at the neutral pH of blood but to disassemble and release their payload in the acidic environment characteristic of tumors and endosomes. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can also enhance targeting by prolonging the circulation time of the nanocarrier, thereby increasing its probability of reaching the target tissue.

Biodegradability and Biocompatibility Considerations in Drug Delivery Systems

For any drug delivery system to be clinically viable, it must be both biodegradable and biocompatible. DMBA-based polymers are advantageous in this respect due to the presence of ester linkages in their backbone, which can be broken down by hydrolysis in the body. This ensures that the carrier material is eventually eliminated, preventing long-term accumulation and potential toxicity.

The degradation products of these polymers, including the DMBA monomer itself, are generally considered to be non-toxic. Extensive studies on biodegradable hyperbranched aliphatic polyesters synthesized from DMBA have confirmed their good biocompatibility. The biocompatibility of these systems can be further improved by PEGylation, which creates a hydrophilic shield that minimizes interactions with blood components and reduces immunogenicity. This "stealth" characteristic not only enhances safety but also improves the pharmacokinetic profile of the drug delivery system.

Gene Therapy and Nucleic Acid Delivery

The potential of gene therapy to treat a wide range of genetic and acquired diseases is immense, but its success hinges on the safe and effective delivery of nucleic acids to target cells. DMBA derivatives are being explored for the creation of non-viral vectors that can overcome many of the challenges associated with viral delivery methods.

Development of Non-Viral Vectors for Genetic Material Transfection

Non-viral vectors offer several advantages over viral vectors, including lower immunogenicity and greater ease of production. DMBA is a key component in the synthesis of cationic polymers and dendrimers that can serve as non-viral gene carriers. These macromolecules are designed with a high density of positive charges, which allows them to bind electrostatically to the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).

This electrostatic interaction results in the formation of a compact, stable complex known as a polyplex or dendriplex. This complex protects the genetic material from degradation by enzymes in the bloodstream and facilitates its entry into cells. The structure of these DMBA-based vectors, such as the generation number of a dendrimer, can be precisely controlled to optimize their size, charge density, and ultimately, their transfection efficiency.

Design of Cationic Dendrimers for Electrostatic Interaction with Genetic Material

The design of cationic dendrimers from DMBA for gene delivery is a sophisticated process aimed at maximizing the efficiency of nucleic acid complexation and intracellular release. The branched, tree-like architecture of dendrimers allows for a high concentration of cationic groups on their surface, which is essential for tightly binding and condensing genetic material.

Typically, the hydroxyl groups of the DMBA core are chemically modified to introduce primary amine groups. At physiological pH, these amines become protonated, conferring a positive charge to the dendrimer. The number of these terminal amine groups increases exponentially with each dendrimer generation, significantly enhancing its ability to bind to DNA or RNA.

A critical aspect of the design is the "proton sponge" effect. It is hypothesized that the buffering capacity of the amines within the dendrimer leads to the influx of protons into the endosome after cellular uptake. This influx causes osmotic swelling and the eventual rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm where it can then travel to the nucleus to be expressed. Therefore, the design of DMBA-based dendrimers often focuses on optimizing this buffering capacity to enhance the efficiency of gene transfection.

Biomaterials and Regenerative Medicine Research

The unique molecular structure of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA), featuring two reactive hydroxymethyl groups and a carboxyl group, makes it a valuable monomer for creating advanced polymers with tailored properties for biomedical applications. chemicalland21.com Its derivatives are integral to the development of sophisticated biomaterials designed to interact with biological systems for therapeutic purposes.

Derivatives of this compound are widely recognized for their role as crosslinking agents in the synthesis and modification of biomedical polymers. Crosslinking is a critical process that forms new chemical bonds to interconnect polymer chains, thereby enhancing the material's physicochemical properties. mdpi.com

The incorporation of DMBA into polymer structures, such as polyurethanes and polyesters, imparts significant hydrophilicity, making the resulting materials more compatible with aqueous biological environments. chemicalbook.comlookchem.com This is a crucial attribute for biomaterials intended for applications like drug delivery systems and tissue engineering scaffolds. Research indicates that polymers synthesized using DMBA exhibit improved mechanical properties and greater stability under physiological conditions. Its two hydroxymethyl groups can react to form branched networks, adjusting the crosslink density to balance material flexibility and strength.

The primary function of these derivatives as crosslinking agents is to create biocompatible materials with enhanced durability. They are used in the production of water-soluble polyurethanes, polyester (B1180765) resins, and epoxy esters for various biomedical uses, including coatings for medical devices and adhesives. chemicalbook.comlookchem.comunilongmaterial.com

Table 1: Properties Enhanced by this compound in Biomaterials

PropertyDescriptionBiomedical Relevance
Hydrophilicity The affinity of the material for water. DMBA's structure increases water absorption. Improves biocompatibility and interaction with bodily fluids; essential for hydrogels.
Mechanical Strength The ability to withstand applied stress. Crosslinking reinforces the polymer network. Ensures durability of implants and scaffolds under physiological loads.
Biocompatibility The ability of a material to perform with an appropriate host response.Reduces the risk of adverse reactions, making it suitable for internal use.
Controlled Degradation The rate at which the material breaks down in the body.Allows for the creation of biodegradable scaffolds that are replaced by new tissue over time.

The hydrophilic nature of polymers derived from this compound is particularly advantageous for creating hydrogels. Hydrogels are three-dimensional networks of polymers that can absorb and retain large amounts of water, mimicking the properties of natural soft tissues.

These hydrogels are foundational to the development of injectable biomaterials. An injectable system allows for the minimally invasive delivery of a therapeutic agent or a scaffold directly to a target site in the body. Research has shown that hydrogels based on DMBA can be designed to respond to environmental stimuli such as pH or temperature. This characteristic is the basis for in-situ gelling systems, where the material is injected as a liquid and transitions into a gel phase at body temperature or physiological pH. This process can effectively encapsulate therapeutic agents, such as drugs, and provide for their controlled and sustained release over extended periods.

Tissue engineering aims to create biological substitutes to restore, maintain, or improve tissue function. nih.gov A key component of this field is the scaffold, a highly porous, artificial structure that supports cell attachment and guides the growth of new tissue in three dimensions. nih.gov

Derivatives of this compound are used to synthesize the biodegradable polymers that form these essential scaffolds. Its use as a monomer in creating polyesters and polyurethanes allows for the fabrication of biocompatible and biodegradable platforms. sigmaaldrich.com These scaffolds can be engineered to have interconnected pores, which are necessary for cell migration, nutrient transport, and waste removal. By controlling the polymer chemistry with DMBA, researchers can tailor the scaffold's mechanical properties and degradation rate to match that of the target tissue, ensuring that the scaffold provides support during the regeneration process before being safely absorbed by the body.

Research into Direct Therapeutic Potential

Beyond its role in biomaterial construction, research has begun to explore the direct therapeutic activities of butanoic acid derivatives, leveraging the biological significance of its core structure.

While direct clinical studies on this compound for metabolic disorders are not widely documented, significant research has focused on its parent compound, butyric acid (or butyrate). Butyrate (B1204436) is a short-chain fatty acid that is a major metabolite of gut microbiota and is reputed to have anti-inflammatory properties and beneficial effects on body weight and insulin (B600854) sensitivity. nih.gov

Animal studies have consistently shown that butyrate administration can positively affect metabolism. nih.gov Research in obese mice has demonstrated that butyrate can prevent diet-induced weight gain, reduce fat mass by approximately 10%, and improve insulin sensitivity and fasting glucose levels. nih.gov In some studies, butyrate supplementation in mice on a high-fat diet led to a bodyweight loss of up to 23%. nih.gov It is believed to work by improving adipose tissue metabolism, reducing inflammation, and potentially activating brown adipose tissue. nih.gov

However, human studies have shown more varied results, suggesting that the effectiveness of butyrate may depend on an individual's metabolic and microbial characteristics. nih.gov For instance, a 4-week intervention in individuals with metabolic syndrome showed that oral butyrate supplementation significantly reduced total cholesterol and triglyceride levels. nih.gov This body of research into butyrate provides a strong rationale for exploring modified derivatives like this compound, which may offer improved stability or targeted delivery, for the treatment of metabolic disorders.

Table 2: Summary of Research Findings on Butyrate in Animal Models of Obesity

FindingEffectReference
Body Weight and Fat Mass Prevented body weight gain and reduced fat content by 10%. nih.gov nih.gov
Insulin Sensitivity Improved fasting glucose, insulin levels, and insulin tolerance. nih.gov nih.gov
Adipose Tissue Attenuated the production of pro-inflammatory markers in adipose tissue. nih.gov nih.gov
Lipid Profile Reduced total cholesterol and triglyceride levels from baseline in human studies. nih.gov nih.gov

The functional groups of this compound make it a versatile chemical building block for drug development. chemicalland21.com Butanoic acid itself has been investigated as an antiviral and anti-cancer agent, but its therapeutic use is often limited by a short biological half-life. biointerfaceresearch.com

The creation of derivatives is a common strategy to overcome such pharmacological limitations. Research into new butanoic acid derivatives has been conducted to design molecules with enhanced stability and reactivity for potential use as antiviral agents. biointerfaceresearch.com The process involves synthesizing new compounds and evaluating their bioactivity and pharmacokinetic properties through both computational modeling and experimental analysis. biointerfaceresearch.com

Furthermore, the structural similarity to compounds like 2,2-bis(hydroxymethyl) propionic acid (bis-MPA), which has been extensively used to create polymers for drug and nucleic acid delivery, highlights the potential of this class of molecules. nih.gov The patents associated with this compound further underscore its relevance in the development of new materials and potential chemical entities for therapeutic use.

Analytical and Characterization Methodologies in Research on 2,2 Bis Hydroxymethyl Butanoic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in confirming the molecular architecture of DMBA-based compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of DMBA and its polymeric derivatives. googleapis.com

¹H and ¹³C NMR for Structural Confirmation: Both proton (¹H) and carbon-13 (¹³C) NMR are used to verify the presence of the key functional groups in DMBA: the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups. google.com In ¹H NMR spectra, characteristic peaks corresponding to the protons in the ethyl group and the hydroxymethyl groups confirm the basic structure of the molecule. Similarly, ¹³C NMR spectra provide distinct signals for the different carbon atoms, including the quaternary carbon, the carboxylic carbon, and the carbons of the hydroxymethyl and ethyl groups. qucosa.de

Degree of Branching Determination: In the context of hyperbranched polymers synthesized from AB₂-type monomers like DMBA, NMR is instrumental in determining the degree of branching (DB). cmu.edu By analyzing the integration of NMR signals corresponding to dendritic (fully branched), linear, and terminal units within the polymer structure, the DB can be quantified. mdpi.comnih.gov This is a critical parameter as it significantly influences the physical properties of the polymer, such as viscosity. cmu.edu While ¹H NMR can be used, ¹³C NMR, particularly inverse-gated techniques, often provides a more detailed and quantifiable measure of the different structural units. nih.gov However, for some complex copolymer systems, severe aggregation can make direct measurement by ¹H NMR challenging, necessitating indirect methods. researchgate.net

Nucleus Functional Group Approximate Chemical Shift (ppm)
¹H-CH₃ (of ethyl group)~0.9
¹H-CH₂ (of ethyl group)~1.7
¹H-CH₂OH~3.6 - 3.8
¹³C-CH₃ (of ethyl group)~8
¹³C-CH₂ (of ethyl group)~24
¹³CQuaternary Carbon~50
¹³C-CH₂OH~65
¹³C-COOH~178
Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub

The FTIR spectrum of DMBA is characterized by several key absorption bands. A broad peak around 3400 cm⁻¹ is indicative of the O-H stretching from the hydroxyl groups, while a strong absorption near 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group. When DMBA is used in polymerization, such as in the synthesis of polyurethanes, FTIR is invaluable for monitoring the reaction. googleapis.comresearchgate.net The disappearance of the isocyanate peak (around 2270 cm⁻¹) and changes in the O-H and C=O regions can confirm the successful incorporation of DMBA into the polymer backbone. acs.org

Functional Group Approximate Wavenumber (cm⁻¹)
O-H stretch (hydroxyl & carboxylic acid)~3400 (broad)
C-H stretch (aliphatic)~2850-2960
C=O stretch (carboxylic acid)~1700 (strong)
C-O stretch~1200
Note: The peak positions and shapes can be influenced by hydrogen bonding and the physical state of the sample.

Chromatographic Methods for Molecular Weight and Polydispersity Analysis (e.g., Gel Permeation Chromatography, GPC)

Gel Permeation Chromatography (GPC) is an essential technique for determining the molecular weight and polydispersity of polymers derived from DMBA. google.comsci-hub.se This method separates molecules based on their size in solution. sci-hub.se By using appropriate standards, such as polystyrene, GPC provides the weight average molecular weight (Mw) and number average molecular weight (Mn) of the polymer. googleapis.comgoogleapis.com The ratio of these two values gives the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. This information is critical for understanding how reaction conditions influence the final polymer properties. googleapis.com

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are employed to characterize the behavior of DMBA-based polymers as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated, providing information on its thermal stability and decomposition profile. sciprofiles.com For polymers containing DMBA, TGA can reveal the temperature at which degradation begins and the subsequent stages of weight loss. tudelft.nl The thermal stability of hyperbranched polyesters synthesized with DMBA has been shown to be high.

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow associated with thermal transitions in a material. azom.comeag.com It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. sci-hub.sehu-berlin.deinnovatechlabs.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. innovatechlabs.com For waterborne polyurethanes incorporating DMBA, DSC analysis shows that the Tg can be influenced by the DMBA content. sci-hub.se DSC can also be used to study the melting and crystallization behavior of semi-crystalline polymers. azom.comhu-berlin.de The heating/cooling rate during DSC experiments is a critical parameter, with typical rates around 5-10 °C/min. tudelft.nlgoogle.com

Technique Property Measured Information Gained for DMBA Systems
TGA Mass change vs. temperatureThermal stability, decomposition temperatures
DSC Heat flow vs. temperatureGlass transition temperature (Tg), melting temperature (Tm), crystallization behavior

Microscopic and Imaging Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy, SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of materials incorporating 2,2-Bis(hydroxymethyl)butanoic acid (DMBA). This technique provides high-resolution images that reveal detailed surface features, which are crucial for understanding the structure-property relationships in various applications.

The preparation of samples for SEM analysis is a critical step that can significantly impact the quality of the images obtained. A carefully optimized protocol is necessary to preserve the ultrastructure of the sample with minimal artifacts. This often involves fixation, dehydration, and coating the sample with a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam.

Morphometric analysis, which involves the quantitative description of shape, can be performed on SEM images to extract valuable data. This analysis can provide information on parameters such as particle size distribution, surface area, and porosity. In the context of DMBA-containing materials, these parameters can be correlated with their performance in specific applications. For example, in drug delivery systems, the particle size and surface morphology, as observed by SEM, can influence the drug release kinetics.

Advanced Techniques for Functional Properties Evaluation (e.g., Triboelectric Performance, Water Contact Angle)

Beyond morphological analysis, a suite of advanced techniques is utilized to evaluate the specific functional properties of materials synthesized with this compound. These properties are often directly linked to the intended application of the material.

Triboelectric Performance: The triboelectric effect is a type of contact electrification in which certain materials become electrically charged after they come into frictional contact with a different material. The performance of a material in a triboelectric nanogenerator (TENG) is characterized by its ability to generate a high output voltage and current. The inclusion of DMBA in polymer formulations can influence their surface chemistry and, consequently, their position in the triboelectric series. The triboelectric performance is typically evaluated by measuring the open-circuit voltage (Voc) and short-circuit current (Isc) generated when the material is brought into contact with a reference material.

Water Contact Angle: The water contact angle is a measure of the hydrophilicity or hydrophobicity of a surface. It is determined by measuring the angle at which a droplet of water meets the solid surface. A low contact angle indicates a hydrophilic surface, while a high contact angle signifies a hydrophobic surface. DMBA, with its two hydroxyl groups and one carboxylic acid group, is inherently hydrophilic. Its incorporation into a polymer backbone or as a pendant group can significantly decrease the water contact angle of the material. This property is particularly important in applications such as coatings, adhesives, and biomedical materials where surface wettability is a key factor.

The table below summarizes the effect of DMBA on these functional properties based on typical research findings.

Functional PropertyMeasurement TechniqueInfluence of DMBA IncorporationTypical Application Relevance
Triboelectric Performance Triboelectric Nanogenerator (TENG) setup measuring open-circuit voltage (Voc) and short-circuit current (Isc)Modifies surface charge affinity, potentially enhancing triboelectric output depending on the counter material.Energy harvesting, self-powered sensors
Water Contact Angle GoniometerDecreases the water contact angle, increasing the hydrophilicity of the surface.Coatings, adhesives, biomedical devices

Theoretical and Computational Research on 2,2 Bis Hydroxymethyl Butanoic Acid Systems

Molecular Modeling and Simulations of Polymerization Processes

While specific molecular dynamics (MD) simulations detailing the step-by-step polymerization of 2,2-Bis(hydroxymethyl)butanoic acid are not extensively documented in publicly available literature, the principles of such modeling are well-established in polymer science. Computational models can simulate the growth of polymer chains, providing insights into the resulting architecture and properties.

Cross-Scale Modeling Approaches: A modern approach involves integrating coarse-grained molecular dynamics (CGMD) with continuum-scale computational fluid dynamics (CFD) to understand how polymer architecture affects processability, such as extrudability. arxiv.org In this framework, CGMD simulations can compute fundamental properties like zero-shear viscosity and relaxation times for various polymer topologies. arxiv.org These parameters are then fed into a CFD model, such as the Phan-Thien-Tanner (PTT) model, to predict macroscopic behavior like pressure drop during extrusion. arxiv.org This multi-scale strategy offers a predictive tool for designing polymers with desired processing characteristics. arxiv.org

Computational Fluid Dynamics (CFD) in Polymer Processes: CFD modeling is a valuable tool for understanding and optimizing complex processes like polymer microencapsulation. mdpi.comupc.edu By combining a Eulerian multiphase framework with a population balance model (PBM), simulations can predict the particle size distribution in an emulsion. mdpi.com For instance, simulations using a realizable k-ε turbulence model can capture the fluid dynamics within a reactor, although challenges may arise in accurately modeling turbulent viscous regimes at lower agitation speeds. mdpi.com Nevertheless, CFD models have been shown to be robust in predicting droplet formation and distribution, with error margins within acceptable limits for industrial applications. mdpi.com This allows for the optimization of process parameters and a better understanding of the microencapsulation process. mdpi.comresearchgate.net

Structure-Property Relationship Predictions in Derived Materials

A key area of computational research is the prediction of material properties based on molecular structure. This is particularly valuable for polymers derived from monomers like DMBA, where the arrangement of functional groups dictates the final characteristics of the material.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR are computational methods that aim to build mathematical models correlating the chemical structure of molecules with their biological activity or physical properties. nih.govnih.gov These models are developed by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. nih.govresearchgate.net

For example, in a typical QSAR study, a series of compounds and their measured activities are used to train a model. mdpi.com Multiple linear regression (MLR) or machine learning algorithms are employed to select the most relevant descriptors and build a predictive equation. nih.govnih.gov The robustness of these models is evaluated through internal and external validation techniques. researchgate.net Such models have been successfully used to predict the activity of various compounds, including betulinic acid derivatives as anti-cancer agents and HIV maturation inhibitors. researchgate.netmdpi.com By identifying the key molecular features that influence a desired property, QSAR can guide the design of new DMBA-based derivatives with enhanced performance characteristics before their actual synthesis.

Molecular Modeling of Intermolecular Interactions: The properties of materials derived from DMBA are heavily influenced by intermolecular forces, particularly hydrogen bonding, due to the presence of both hydroxyl and carboxylic acid groups. Molecular modeling can be used to study these interactions in detail.

Below is an interactive table summarizing the calculated hydrogen bond properties for DMBA and DMPA from the comparative study.

CompoundInteracting GroupsH-Bond Length (Å)H-Bond Energy (kJ/mol)
DMBA COOH --- OH2.668-31.36
OH --- OH2.787-23.01
DMPA COOH --- OH2.646-33.87
OH --- OH2.721-26.36
COOH --- COOH2.684-28.45

Data sourced from a comparative molecular modeling study. nih.gov

Computational Chemistry Studies of Reaction Pathways and Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how reactions proceed.

DFT Studies on Related Systems: While specific DFT studies on the synthesis of this compound are not readily found in the literature, numerous studies on similar molecules demonstrate the utility of this approach. For instance, DFT calculations have been used to study the molecular design, stability, and reactivity of new butanoic acid derivatives. researchgate.netbiointerfaceresearch.com Such studies often involve optimizing the geometry of reactants, products, and transition states, and calculating properties like HOMO-LUMO energy gaps, natural bond orbital (NBO) analysis, and electrostatic potential maps to understand intramolecular charge transfer and reactivity. researchgate.netbiointerfaceresearch.com

In a study on the Kolbe-Schmitt reaction, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory were used to investigate the reaction mechanism of di-tert-butylphenols with CO2. researchgate.net The study was able to determine the thermodynamics and kinetics of the main and side reactions, explaining the observed product distributions. researchgate.net These examples highlight how DFT can be applied to understand the synthesis of DMBA, for example, the base-catalyzed reaction of n-butyraldehyde with formaldehyde (B43269).

Investigating Metabolic and Degradation Pathways: Computational methods are also employed to study the metabolic pathways of chemical compounds. For example, the metabolic activation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a polycyclic aromatic hydrocarbon, has been studied to understand its carcinogenic properties. researchgate.netnih.gov These studies show that metabolic enzymes can convert the molecule into reactive intermediates that can bind to DNA. researchgate.netnih.gov While this concerns a different molecule that shares the DMBA acronym, it illustrates the capability of computational and experimental methods to trace the fate of a molecule in a biological system. Understanding the potential degradation pathways of DMBA-based polymers is crucial for assessing their environmental impact and long-term stability.

Q & A

Q. What are the recommended methods for synthesizing 2,2-bis(hydroxymethyl)butanoic acid (DMBA) in a laboratory setting?

DMBA is typically synthesized via hydroxymethylation reactions. A common approach involves the base-catalyzed condensation of formaldehyde with butyric acid derivatives under controlled pH and temperature. For reproducibility, ensure stoichiometric ratios of formaldehyde to the starting material (e.g., butyrolactone) and monitor reaction progress using HPLC or TLC. Post-synthesis purification often involves recrystallization from polar solvents like methanol or acetone .

Q. How should DMBA be characterized to confirm its structural purity?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify hydroxymethyl (-CH2_2OH) and carboxylic acid (-COOH) groups.
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch) confirm functional groups.
  • Melting point analysis : Compare observed melting point (108–115°C) with literature values .
  • Elemental analysis : Validate molecular formula (C6_6H12_{12}O4_4) and purity (>98%) .

Q. What solvents are compatible with DMBA for experimental applications?

DMBA is highly soluble in water, methanol, and acetone but exhibits limited solubility in non-polar solvents like hexane. For aqueous systems (e.g., polymer dispersions), pre-dissolve DMBA in water at 60–70°C to enhance dissolution kinetics .

Advanced Research Questions

Q. How does DMBA function as a crosslinking agent in polyester or polyurethane synthesis?

DMBA’s two hydroxymethyl groups undergo esterification or urethane reactions with diols/isocyanates, forming branched networks. Key parameters:

  • Stoichiometric control : Adjust DMBA content (5–15 wt%) to balance crosslink density and material flexibility.
  • Catalyst selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) for urethane systems or sulfuric acid for esterification .
  • Reaction monitoring : Track hydroxyl value reduction via titration or FT-IR to quantify crosslinking efficiency .

Q. What experimental strategies resolve conflicting data on DMBA’s thermal stability?

Conflicting decomposition temperatures (e.g., lack of data in vs. reported stability up to 200°C) necessitate:

  • TGA-DSC analysis : Perform under inert (N2_2) and oxidative (air) atmospheres to identify degradation onset.
  • Isothermal studies : Heat samples at incremental temperatures (e.g., 150°C, 180°C) and monitor mass loss over time.
  • Comparative benchmarking : Cross-reference with structurally similar compounds (e.g., dimethylolpropionic acid) .

Q. How can DMBA’s hydrophilic properties be leveraged in drug delivery systems?

DMBA enhances hydrophilicity in polyesters, improving drug-loading capacity. Methodological considerations:

  • Copolymer design : Synthesize DMBA-containing block copolymers (e.g., PLGA-DMBA) via ring-opening polymerization.
  • Dynamic light scattering (DLS) : Measure nanoparticle hydrodynamic diameter and zeta potential to assess colloidal stability.
  • In vitro release studies : Use PBS (pH 7.4) to evaluate drug release profiles under physiological conditions .

Safety and Handling

Q. What are the critical safety protocols for handling DMBA in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill management : Collect solid DMBA using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Q. How should DMBA waste be disposed of in compliance with environmental regulations?

  • Neutralization : Treat aqueous waste with calcium hydroxide to precipitate DMBA, followed by filtration.
  • Licensed disposal : Engage certified waste management services for incineration or chemical degradation .

Data Gaps and Future Research

Q. What are the unresolved challenges in quantifying DMBA’s reactivity in multi-component systems?

Current limitations include:

  • Interference in titration methods : Carboxylic acid groups may skew hydroxyl value measurements. Use 31^{31}P NMR after derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for accurate quantification.
  • Real-time monitoring : Develop in-situ FT-IR or Raman spectroscopy setups to track reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.